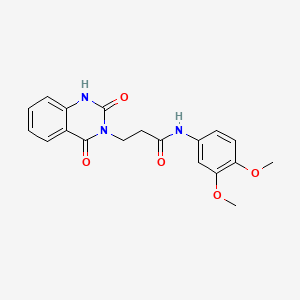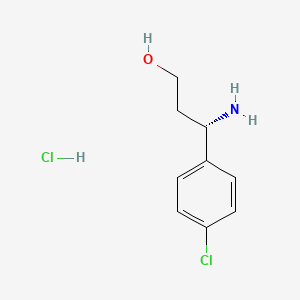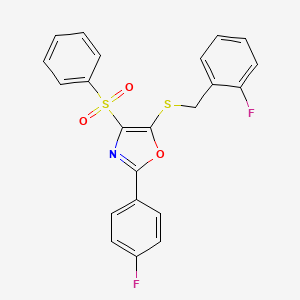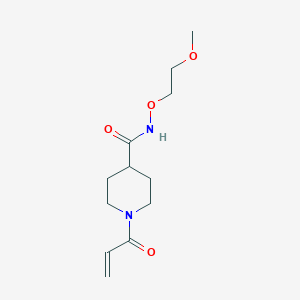
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives, including N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, often involves strategies utilizing alkenyl and alkynyl substituents on the pyrimidinone nucleus. These strategies leverage the structural and electronic effects of reagents on the regio- and stereoselectivity of cyclizations, enabling the construction of complex polyheterocyclic structures through efficient synthetic pathways (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazoline derivatives display a variety of molecular architectures due to their capacity to incorporate fused aromatic or heteroaromatic rings. The structure of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, like other quinazolines, is characterized by its bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which is a key feature contributing to its biological activities (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, benefiting from their inherent nucleophilic and electrophilic sites, which allow for regioselective annulation and the introduction of diverse substituents. These chemical properties underpin the synthetic versatility of quinazolines, facilitating the development of compounds with enhanced pharmacological profiles (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure, particularly the nature and position of substituents on the quinazoline core. These properties are critical for the pharmacokinetics and pharmaceutical formulation of quinazoline-based drugs.
Chemical Properties Analysis
The chemical behavior of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is marked by its interactions with biological targets, primarily through hydrogen bonding and π-π stacking, attributed to its quinazoline moiety. Such interactions are fundamental to its mode of action as a potential therapeutic agent, affecting its binding affinity and specificity towards various enzymes and receptors (Tamatam, Kim, & Shin, 2023).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, have been extensively researched for their anticancer properties. These compounds have shown significant antitumor activity against various cancer cell lines, including renal, lung, leukemia, and breast cancer cells. For example, certain quinazolinone analogues demonstrated broad-spectrum antitumor efficiency across different tumor subpanels, with some compounds exhibiting specific activity towards renal and lung cancer cell lines (Mohamed et al., 2016; Al-Suwaidan et al., 2016).
Antiviral Activities
Research on quinazolin-4-ylamino derivatives has shown their potential in antiviral applications. Certain synthesized compounds displayed moderate to good activity against Tobacco mosaic virus (TMV), highlighting the utility of quinazoline scaffolds in developing new antiviral agents (Luo et al., 2012).
Herbicidal Activity
Quinazoline derivatives have also been investigated for their herbicidal properties. The synthesis and evaluation of certain compounds have shown effective herbicidal activity, further expanding the agricultural applications of quinazoline-based chemicals (Liu et al., 2008).
Other Biological Effects
Beyond anticancer, antiviral, and herbicidal activities, quinazoline derivatives have been studied for a variety of biological effects. These include potential applications in treating hypertension, viral infections, tumors, malaria, and as alpha-1-adrenoceptor antagonists. The broad pharmacological profile of these compounds is attributed to their structural diversity and the ability to interact with various biological targets (Mizukawa et al., 2021; Abou-Seri et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFTHCSOQSEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)
![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)